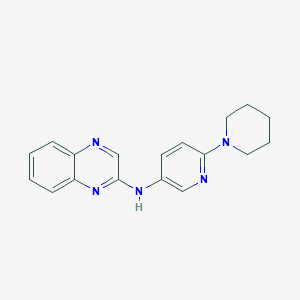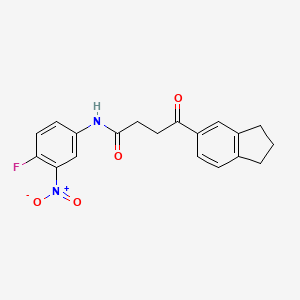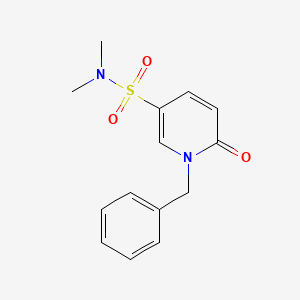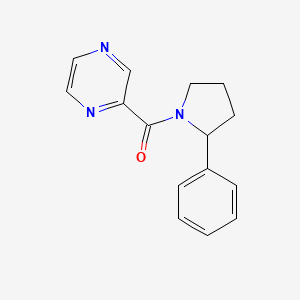
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine, also known as PPQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPQ is a heterocyclic compound that contains a quinoxaline ring and a pyridine ring, which are linked by a piperidine group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine exerts its biological effects by binding to and inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting CK2 activity, N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can disrupt cell signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been shown to have several biochemical and physiological effects. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can inhibit cell proliferation and induce apoptosis in cancer cells. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can also protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in lab experiments is its specificity for CK2. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine selectively inhibits CK2 activity without affecting other kinases, which can reduce off-target effects. Another advantage of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in lab experiments is its solubility. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has low solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is its short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine. One direction is to explore the potential applications of N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine, which can improve its availability and reduce its cost. Additionally, more studies are needed to fully understand the mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine and its potential side effects.
合成法
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloroquinoxaline in the presence of piperidine. Another method involves the reaction of 2-chloroquinoxaline with 3-aminopyridine in the presence of piperidine. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can also be synthesized using microwave-assisted synthesis, which is a faster and more efficient method.
科学的研究の応用
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine is in the field of cancer research. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been studied for its potential applications in neurodegenerative diseases. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been shown to protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration. N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-4-10-23(11-5-1)18-9-8-14(12-20-18)21-17-13-19-15-6-2-3-7-16(15)22-17/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBSESIFMAHGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)

![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)